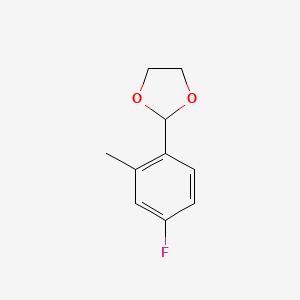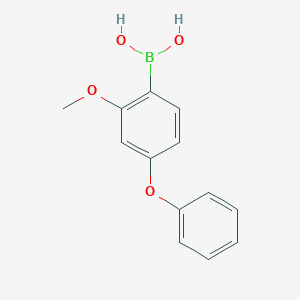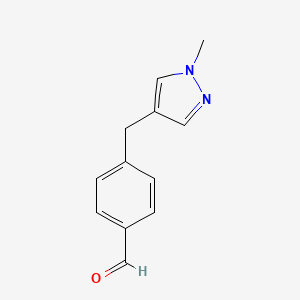
5-Bromo-3-(octyloxy)phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(octyloxy)phenylboronic acid pinacol ester: is an organoboron compound that features a boronic acid ester functional group. This compound is particularly significant in organic synthesis, especially in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. The presence of the bromine and octyloxy groups on the phenyl ring adds unique reactivity and solubility properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(octyloxy)phenylboronic acid pinacol ester typically involves the following steps:
Bromination: The starting material, 3-(octyloxy)phenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenyl ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step forms the boronic acid pinacol ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.
Hydrolysis: The boronic ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium acetate (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
Bases: Typical bases used are potassium carbonate (K2CO3) and sodium hydroxide (NaOH).
Solvents: Reactions are often carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine:
Drug Development: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in the development of proteasome inhibitors for cancer therapy.
Industry:
Materials Science: Used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
Suzuki-Miyaura Coupling Mechanism:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Molecular Targets and Pathways:
Enzyme Inhibition: Boronic acid derivatives can inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue.
類似化合物との比較
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the bromine and octyloxy groups, resulting in different reactivity and solubility properties.
4-Bromo-3-(octyloxy)phenylboronic Acid Pinacol Ester: Similar but with the bromine atom at the 4-position, leading to different electronic and steric effects.
Uniqueness:
Reactivity: The presence of the bromine and octyloxy groups in 5-Bromo-3-(octyloxy)phenylboronic acid pinacol ester provides unique reactivity patterns in cross-coupling reactions.
Solubility: The octyloxy group enhances the solubility of the compound in organic solvents, making it more versatile in various reaction conditions.
特性
IUPAC Name |
2-(3-bromo-5-octoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BBrO3/c1-6-7-8-9-10-11-12-23-18-14-16(13-17(22)15-18)21-24-19(2,3)20(4,5)25-21/h13-15H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEXMLCRGNWUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














